REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH2:12][CH:13]=O)[CH:6]=[CH:5]2.[F:15][C:16]([Si](C)(C)C)([F:18])[F:17].[F-].C([NH+](CCCC)CCCC)CCC.Cl.CN(C=[O:42])C>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([OH:42])([CH3:13])[C:16]([F:18])([F:17])[F:15])[CH:6]=[CH:5]2 |f:2.3|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
6-bromoquinoline-ethanone
|
Quantity
|
129 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(=NC2=CC1)CC=O
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
FC(F)(F)[Si](C)(C)C
|
Name
|
tributylammonium fluoride
|
Quantity
|
13.5 mg
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[NH+](CCCC)CCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with saturated sodium bicarbonate aqueous solution
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Then, filtration, evaporation, purification through silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/ethyl acetate (4:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(=NC2=CC1)C(C(F)(F)F)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |